5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride

Catalog No.
S8304925
CAS No.
M.F
C12H21Cl2N3O2
M. Wt
310.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochlo...

Product Name

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride

IUPAC Name

tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate;dihydrochloride

Molecular Formula

C12H21Cl2N3O2

Molecular Weight

310.22 g/mol

InChI

InChI=1S/C12H19N3O2.2ClH/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10;;/h4-5,8H,6-7,13H2,1-3H3,(H,14,16);2*1H

InChI Key

NZFBBAMFHBQBIH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N.Cl.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N.Cl.Cl

5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride is a chemical compound characterized by the molecular formula C12H20ClN3O2. It features a pyridine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected aminoethyl group, making it a significant intermediate in organic synthesis, particularly in the preparation of peptides and complex organic molecules. The compound is recognized for its versatility in various

, primarily as a synthetic intermediate. The Boc-protected amino group allows for selective functionalization at other sites on the molecule. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding a free amine that can further react with other reagents.
  • Coupling Reactions: It can be employed in coupling reactions to synthesize peptides or other complex structures by linking to carboxylic acids or activated esters.

5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride has potential biological applications, particularly in medicinal chemistry. Its structure allows it to serve as a building block for biologically active compounds. The free amine functionality post-deprotection can facilitate interactions with biological targets, making it useful in drug development and the synthesis of pharmacologically relevant molecules .

The synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride typically involves the following steps:

  • Protection of Amino Groups: The synthesis often starts with 5-amino-2-ethylpyridine, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane.
  • Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability for further applications.
  • Purification: Techniques such as crystallization or chromatography are employed to purify the final product and ensure high yield and purity .

5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride has several applications across different fields:

  • Organic Synthesis: It is widely used as an intermediate for synthesizing complex organic molecules and peptides.
  • Medicinal Chemistry: The compound is utilized in developing pharmaceutical compounds and drug candidates.
  • Biological Research: It serves as a precursor for biologically active compounds and probes used in various biological assays.
  • Industrial

Interaction studies involving 5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride focus on its ability to form complexes with various biological targets. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. The deprotected amine can participate in hydrogen bonding and ionic interactions with proteins or other biomolecules, influencing their activity or stability.

Several compounds share structural similarities with 5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Boc-amino)ethyl bromideBoc-protected aminoethyl groupUsed primarily as a reagent for nucleophilic substitutions.
5-Amino-2-ethylpyridineParent compound without Boc protectionLacks the protective group, making it more reactive.
5-Amino-3-pyridinecarboxylic acidPyridine core with carboxylic acid functionalityExhibits different reactivity due to the presence of a carboxylic acid group.

Uniqueness

5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride stands out due to its dual functionality, combining both pyridine characteristics and protective Boc groups. This unique combination allows it to serve as a versatile intermediate for synthesizing various complex molecules while providing stability during chemical transformations .

Molecular Architecture

The compound consists of a pyridine ring with two functional groups:

  • A primary amino group (-NH₂) at the 5-position.
  • A Boc-protected aminoethyl group (-CH₂CH₂-NH-Boc) at the 2-position.

The dihydrochloride salt form stabilizes the molecule by protonating the amine groups, enhancing its crystallinity and water solubility. The Boc (tert-butoxycarbonyl) group acts as a temporary protective moiety, preventing unwanted side reactions during synthetic processes.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₂H₂₁Cl₂N₃O₂
Molecular Weight310.22 g/mol
SMILES NotationCC(C)(OC(NCCC1=NC=C(C=C1)N)=O)C.Cl.Cl
Purity≥95%

The tert-butoxycarbonyl (Boc) protecting group represents one of the most important and widely utilized amine protection strategies in pharmaceutical synthesis, particularly for aminoethylpyridine systems [1] [2]. The introduction of Boc groups onto aminoethylpyridine compounds employs di-tert-butyl dicarbonate as the primary reagent, offering excellent stability under various reaction conditions while maintaining compatibility with subsequent synthetic transformations [3] [4].

The mechanism of Boc protection involves nucleophilic attack by the amine nitrogen on a carbonyl carbon of di-tert-butyl dicarbonate, resulting in formation of a tetrahedral intermediate [5]. This intermediate subsequently eliminates tert-butyl carbonate, which either acts as a base to deprotonate the resulting carbamate or spontaneously decarboxylates to form tert-butoxide [6]. The reaction typically proceeds under mild conditions, making it particularly suitable for aminoethylpyridine substrates that may be sensitive to harsh reaction environments [1].

For aminoethylpyridine systems, Boc protection can be accomplished using several methodological approaches. The most common method involves treatment with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine under aqueous or organic solvent conditions [2] [7]. The reaction typically occurs at room temperature or under mild heating, with tetrahydrofuran, acetonitrile, or dichloromethane serving as suitable solvents [3] [1].

The selectivity of Boc protection in aminoethylpyridine systems presents particular challenges due to the presence of multiple nitrogen atoms. Primary amines generally react more readily than secondary amines with di-tert-butyl dicarbonate, while the pyridine nitrogen remains unreactive under standard conditions [4]. This differential reactivity allows for selective protection of the aliphatic amino group while leaving the pyridine nitrogen available for further functionalization [8].

Temperature control during Boc protection is critical for achieving optimal yields and minimizing side reactions. Reactions conducted at elevated temperatures may lead to decomposition of the Boc reagent or undesired side reactions, while insufficient temperature may result in incomplete conversion [9]. The optimal temperature range typically falls between room temperature and 40°C, depending on the specific substrate and reaction conditions [1].

The compatibility of Boc protection with various functional groups makes it particularly valuable for complex aminoethylpyridine substrates. The protecting group remains stable under basic conditions, nucleophilic substitution reactions, and many oxidation conditions, allowing for diverse synthetic manipulations while maintaining amino group protection [2] [4].

Stepwise Synthesis from Pyridine Precursors

The synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride from pyridine precursors involves multiple strategic approaches, each offering distinct advantages in terms of regioselectivity, yield, and scalability [10] [11]. These methodologies can be broadly categorized into classical condensation reactions, cyclization approaches, and modern synthetic strategies that exploit the unique reactivity patterns of pyridine rings [12] [13].

Classical methods for pyridine synthesis, such as the Chichibabin synthesis, involve condensation reactions of aldehydes with ammonia to form pyridine derivatives [12]. This approach, while historically significant, often lacks the regioselectivity required for complex substitution patterns. The reaction proceeds through imine formation followed by cyclization and aromatization, but typically requires harsh conditions and may not be suitable for sensitive functional groups [11].

More modern approaches to pyridine synthesis include the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, beta-keto esters, and ammonia [14]. This methodology offers better control over substitution patterns and can accommodate various functional groups. The reaction proceeds through aldol condensation followed by Michael addition and cyclization to form the dihydropyridine intermediate, which can be subsequently oxidized to the aromatic pyridine [14].

The synthesis of 2-aminopyridine derivatives, which serve as important precursors for aminoethylpyridine compounds, can be achieved through several specialized methodologies. One approach involves the conversion of pyridine N-oxides to 2-aminopyridines using nucleophilic substitution reactions [15]. This method offers excellent regioselectivity and can be performed under mild conditions using reagents such as tert-butylamine and tosyl anhydride [15].

For the specific synthesis of aminoethylpyridine systems, alkylation strategies play a crucial role. The introduction of the ethylamine side chain can be accomplished through nucleophilic substitution reactions using appropriate alkylating agents [8]. However, these reactions often require careful optimization of reaction conditions to avoid competing reactions at the pyridine nitrogen [16].

The challenges associated with 2-pyridyl organometallic chemistry, known as the "2-pyridyl problem," significantly impact the development of efficient synthetic routes [16]. Traditional cross-coupling reactions often fail when applied to 2-pyridyl substrates due to the coordinating nature of the pyridine nitrogen, which can interfere with metal catalysts [16]. This limitation necessitates the development of alternative synthetic strategies or specialized reaction conditions to overcome these challenges.

Recent advances in pyridine synthesis have focused on developing more efficient and selective methodologies. These include the use of flow chemistry techniques, which can provide better heat and mass transfer control, and the development of new catalytic systems that are less susceptible to pyridine coordination [10]. Additionally, bioinspired approaches, such as those used in the synthesis of pyridine-containing natural products, have provided new insights into efficient pyridine ring construction [10].

Purification Techniques for Dihydrochloride Salts

The purification of dihydrochloride salts represents a critical step in the pharmaceutical manufacturing process, requiring specialized techniques that account for the unique physicochemical properties of these ionic compounds [17] [18]. The purification methodologies must effectively remove impurities while maintaining the chemical integrity and crystalline properties of the target compound.

Crystallization serves as the primary purification technique for dihydrochloride salts, offering the advantage of simultaneous purification and solid form control [17] [19]. The process relies on the differential solubility of the target compound and its impurities in various solvent systems. For dihydrochloride salts, the choice of crystallization solvent is particularly critical due to the ionic nature of these compounds and their tendency to form hydrates or solvates [20].

Recrystallization procedures typically begin with the dissolution of the crude dihydrochloride salt in a hot solvent system where the compound exhibits high solubility [19]. Common solvents for dihydrochloride salt crystallization include water, alcohols, and polar organic solvents such as acetonitrile or dimethylformamide [21]. The selection of the appropriate solvent system requires careful consideration of solubility profiles, thermal stability, and the potential for solvate formation.

The cooling crystallization process must be carefully controlled to achieve optimal crystal size distribution and purity [18]. Rapid cooling typically produces small crystals with high surface area, which may trap impurities and solvent molecules. Conversely, slow cooling promotes the formation of larger, more perfect crystals with reduced surface defects and improved purity [22]. Temperature cycling techniques can be employed to optimize crystal quality by alternating between dissolution and crystallization conditions [22].

Seeding strategies play a crucial role in controlling the crystallization process of dihydrochloride salts [20]. The addition of seed crystals provides nucleation sites and helps control the polymorphic form of the crystalline product. The timing and quantity of seed addition must be optimized to achieve consistent crystallization outcomes while avoiding excessive nucleation that could lead to poor crystal quality.

Vacuum filtration techniques are commonly employed for the separation of crystalline dihydrochloride salts from their mother liquors [22]. The use of reduced pressure accelerates the filtration process and helps remove occluded solvent molecules. Proper selection of filter media is essential to prevent product loss while ensuring efficient liquid-solid separation [22].

Washing procedures for dihydrochloride salts require careful consideration of the wash solvent composition to avoid product dissolution while effectively removing impurities [23]. Anti-solvent effects can be exploited to enhance the washing efficiency by using solvents in which the target compound has low solubility [23]. Multi-stage washing strategies may be employed to gradually transition from the crystallization solvent to a more effective wash solvent, minimizing the risk of precipitation during the washing process [23].

Drying operations for dihydrochloride salts must account for the potential hygroscopic nature of these compounds and their tendency to form hydrates [18]. Vacuum drying at controlled temperatures is often preferred to prevent thermal decomposition while ensuring complete solvent removal. The drying conditions must be optimized to achieve the desired water content while maintaining chemical stability.

Scale-Up Challenges in Industrial Production

The scale-up of synthetic processes for pharmaceutical compounds such as 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercial production [24] [25]. These challenges become particularly pronounced when transitioning from laboratory-scale synthesis to pilot-scale and eventually to full-scale manufacturing operations.

Heat and mass transfer limitations represent fundamental challenges in process scale-up that significantly impact reaction outcomes [25] [26]. Laboratory reactions typically benefit from efficient mixing and rapid heat dissipation due to the high surface area to volume ratio of small vessels. However, as reactor size increases, the square-cube law dictates that the surface area to volume ratio decreases proportionally, leading to less efficient heat transfer and potential formation of hot spots or temperature gradients [27]. For exothermic reactions involving Boc protection or pyridine synthesis, inadequate heat removal can result in thermal runaway, decomposition of sensitive intermediates, or formation of undesired byproducts [28].

Mixing efficiency becomes increasingly problematic at larger scales, particularly for heterogeneous reactions or those involving viscous solutions [25] [29]. Poor mixing can lead to local concentration gradients, incomplete reactions, or formation of byproducts due to uneven distribution of reactants. The design of appropriate agitation systems, including selection of impeller types, rotational speeds, and baffle configurations, becomes critical for maintaining reaction consistency at scale [29].

Reagent availability and cost considerations often necessitate significant modifications to laboratory-scale synthetic routes [27]. Reagents that are readily available and cost-effective at small scale may become prohibitively expensive or unavailable in the quantities required for commercial production [30]. This is particularly relevant for specialized reagents used in Boc protection or advanced pyridine synthesis methodologies, where alternative reagents or synthetic approaches may need to be developed.

Environmental and safety regulations impose additional constraints on scale-up processes that may not be apparent at laboratory scale [31] [28]. Solvents that are acceptable for laboratory use may be restricted or banned for large-scale operations due to environmental concerns or worker safety considerations [27]. Chlorinated solvents, commonly used in laboratory synthesis, are increasingly restricted in industrial settings, necessitating the development of greener alternatives [32].

Process analytical technology implementation becomes essential for monitoring and controlling large-scale reactions [31]. Real-time monitoring of critical process parameters such as temperature, pH, concentration, and conversion becomes increasingly important as batch sizes increase and the cost of batch failures escalates [26]. The development of appropriate analytical methods and control strategies requires significant investment in instrumentation and process development.

Equipment design considerations extend beyond simple scaling of reactor volumes to encompass specialized requirements for handling corrosive materials, maintaining inert atmospheres, and ensuring proper containment of hazardous substances [25]. The selection of materials of construction becomes critical, particularly when dealing with hydrochloric acid in the formation of dihydrochloride salts, which can cause corrosion of standard stainless steel equipment.

Crystallization and purification processes face unique challenges during scale-up due to the complex interplay of nucleation, crystal growth, and mass transfer phenomena [33] [34]. The formation of consistent crystal morphology and size distribution becomes more difficult to control at larger scales, potentially affecting downstream processing operations such as filtration and drying [35]. The design of appropriate crystallization equipment, including consideration of mixing patterns, heat transfer surfaces, and solid-liquid separation systems, requires careful optimization.

Regulatory compliance considerations become increasingly complex as processes move from development to commercial scale [30] [31]. Chemistry, manufacturing, and controls documentation must demonstrate equivalence between development-scale and commercial-scale processes, requiring extensive validation studies and statistical analysis of process performance [30]. Changes in process conditions, equipment, or facility locations may trigger regulatory review processes that can significantly delay product launch timelines.

Quality management systems must be implemented to ensure consistent product quality and regulatory compliance throughout the scale-up process [31]. This includes the development of comprehensive standard operating procedures, training programs for manufacturing personnel, and robust quality control testing protocols that can reliably detect and quantify impurities at commercial scale.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

309.1010823 g/mol

Monoisotopic Mass

309.1010823 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types